molecular formula C16H18O B13660389 3,5-Dimethyl-2-(1-phenylethyl)phenol

3,5-Dimethyl-2-(1-phenylethyl)phenol

Cat. No.: B13660389
M. Wt: 226.31 g/mol
InChI Key: IIPKFGONZZUCTK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C16H18O It is a derivative of phenol, characterized by the presence of two methyl groups and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(1-phenylethyl)phenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

3,5-Dimethyl-2-(1-phenylethyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-2-(1-phenylethyl)phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Lacks the phenylethyl group, resulting in different chemical properties.

    2-Phenylethylphenol: Similar structure but without the methyl groups, leading to variations in reactivity and applications.

Uniqueness

3,5-Dimethyl-2-(1-phenylethyl)phenol is unique due to the combination of its methyl and phenylethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

3,5-dimethyl-2-(1-phenylethyl)phenol

InChI

InChI=1S/C16H18O/c1-11-9-12(2)16(15(17)10-11)13(3)14-7-5-4-6-8-14/h4-10,13,17H,1-3H3

InChI Key

IIPKFGONZZUCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)C2=CC=CC=C2)C

Origin of Product

United States

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